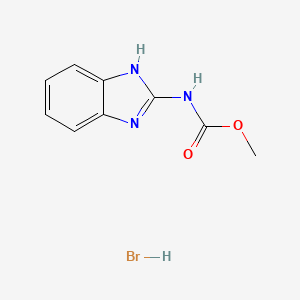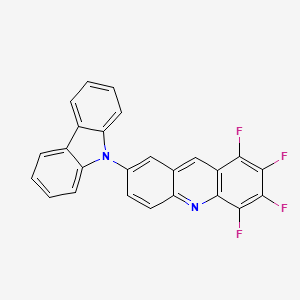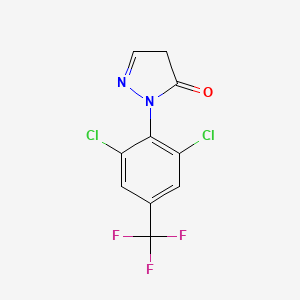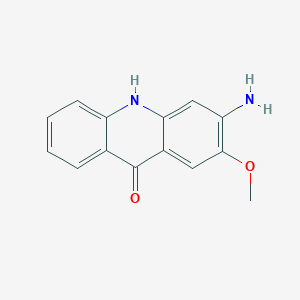
4-Thiothymidine 3',5'-dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiothymidine 3’,5’-dibenzoate is a synthetic derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the substitution of a sulfur atom in place of an oxygen atom in the thymidine molecule, along with the esterification of the 3’ and 5’ hydroxyl groups with benzoic acid. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiothymidine 3’,5’-dibenzoate typically involves multiple steps:
Thio-substitution: The initial step involves the substitution of the oxygen atom in thymidine with a sulfur atom. This can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.
Esterification: The 3’ and 5’ hydroxyl groups of the resulting 4-thiothymidine are then esterified with benzoic acid. This step often employs reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Industrial Production Methods: While specific industrial production methods for 4-Thiothymidine 3’,5’-dibenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Types of Reactions:
Oxidation: 4-Thiothymidine 3’,5’-dibenzoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols replace the benzoate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Various substituted thiothymidine derivatives.
Applications De Recherche Scientifique
4-Thiothymidine 3’,5’-dibenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms, given its structural similarity to thymidine.
Medicine: Research into its potential as an antiviral or anticancer agent is ongoing, leveraging its ability to incorporate into DNA and disrupt normal cellular processes.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-Thiothymidine 3’,5’-dibenzoate exerts its effects is primarily through its incorporation into DNA. The sulfur atom substitution can lead to altered DNA properties, affecting processes such as replication and repair. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The ester groups may also influence the compound’s solubility and cellular uptake, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
4-Thiothymidine: Lacks the benzoate ester groups, making it less lipophilic.
5-Fluorouracil: Another thymidine analog used in cancer treatment, but with a fluorine substitution.
Azidothymidine (AZT): An antiviral thymidine analog used in HIV treatment.
Uniqueness: 4-Thiothymidine 3’,5’-dibenzoate is unique due to its dual modifications: the sulfur substitution and the esterification with benzoic acid. These modifications confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which can enhance its biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
93841-35-1 |
|---|---|
Formule moléculaire |
C24H22N2O6S |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H22N2O6S/c1-15-13-26(24(29)25-21(15)33)20-12-18(32-23(28)17-10-6-3-7-11-17)19(31-20)14-30-22(27)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,29,33)/t18-,19+,20+/m0/s1 |
Clé InChI |
DTXPUJHMWWHYNV-XUVXKRRUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)

![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)


